
Bamifylline
概要
説明
バンフィリンは、キサンチン系薬物に属します。選択的なアデノシンA1受容体拮抗薬として作用し、主に気管支喘息や気管支けいれんを伴うその他の状態の治療に使用されます 。 バンフィリンの化学式はC20H27N5O3であり、モル質量は385.46008 g/molです .
準備方法
合成経路と反応条件
バンフィリン塩酸塩の合成は、8-ベンジルテオフィリン(8-ベンジル-1,3-ジメチル-7H-プリン-2,6-ジオン)を2-(エチルアミノ)エタノールと1,2-ジクロロエタンと無水炭酸ナトリウム(Na2CO3)の存在下、ジオキサンまたはキシレンなどの非極性有機溶媒中で反応させることから始まります 。 反応混合物をその後有機溶媒と水で抽出し、塩酸を加えて結晶性バンフィリン塩酸塩を得ます .
工業生産方法
バンフィリン塩酸塩の工業生産は、同様の合成経路に従いますが、短時間の反応時間で高収率と高純度を実現するために最適化されています。これには、反応ステップを最小限に抑え、特定の反応条件を使用することで、大量生産に適したプロセスを実現することが含まれます .
化学反応の分析
反応の種類
バンフィリンは、次のようなさまざまな化学反応を起こします。
酸化: バンフィリンは特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、バンフィリンに存在する官能基を変えることができます。
置換: バンフィリンは、ある官能基が別の官能基に置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: ハロゲンやアルキル化剤など、さまざまな試薬が置換反応に使用されます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、一方、還元により脱酸素化された化合物が生成される可能性があります。
科学研究への応用
バンフィリンは、次のようなさまざまな科学研究に役立っています。
科学的研究の応用
Pharmacological Properties
Bamifylline exhibits several pharmacological activities that contribute to its therapeutic efficacy:
- Bronchodilation : It acts as a bronchodilator, helping to relax and open the airways in the lungs, which is beneficial for patients with asthma and chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Effects : Studies indicate that this compound can reduce the release of inflammatory mediators such as histamine and thromboxane B2 during immunological challenges, making it effective in controlling allergic responses .
Clinical Applications
This compound has been evaluated for its effectiveness in various clinical settings:
Chronic Obstructive Pulmonary Disease (COPD)
A study involving 20 elderly patients with COPD demonstrated significant improvements in lung function parameters, including Forced Expiratory Volume in one second (FEV1) and vital capacity (VC), after treatment with this compound over six months. The findings indicated that this compound could be considered an effective therapeutic tool for managing COPD .
Severe Bronchial Asthma
A case report highlighted the successful use of this compound in a 25-year-old patient with severe bronchial asthma who did not respond adequately to oral theophylline. The administration of this compound resulted in marked improvements in clinical symptoms and lung function, underscoring its potential as an alternative treatment option for difficult-to-treat asthma cases .
Methodological Innovations
Recent research has focused on developing analytical methods to quantify this compound and assess its stability:
- High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method has been developed for estimating this compound hydrochloride in pharmaceutical formulations. This method demonstrated high precision and specificity, allowing for the detection of potential degradation products .
Table 1: Summary of HPLC Method Validation Parameters
Parameter | Value |
---|---|
Linearity Range | 2-10 μg/mL |
Correlation Coefficient | 0.9999 |
% Recovery | 99.41 - 99.99% |
% RSD | < 2% |
Safety Profile
While this compound has shown promising therapeutic effects, safety considerations are crucial. No significant side effects were reported during clinical trials, indicating a favorable safety profile when used at recommended doses . However, caution is advised due to potential interactions with other medications.
作用機序
バンフィリンは、選択的なアデノシンA1受容体拮抗薬として作用することで効果を発揮します 。これは、アデノシンA1受容体に結合して阻害し、アデノシンがその効果を発揮するのを防ぐことを意味します。 アデノシンは通常、気管支収縮と炎症を引き起こすため、これらの受容体を阻害することで、バンフィリンは気管支けいれんを軽減し、喘息患者の気流を改善するのに役立ちます .
類似化合物との比較
類似化合物
テオフィリン: 呼吸器疾患の治療に使用される別のキサンチン誘導体です。
カフェイン: キサンチン系に属する有名な興奮剤であり、同様の薬理効果があります。
独自性
バンフィリンは、アデノシンA1受容体を選択的に拮抗するという点でユニークであり、テオフィリンやカフェインなどの、より広範な受容体活性を持つ他のキサンチン誘導体とは異なります 。この選択性により、バンフィリンは、他のキサンチンよりも多くの副作用を引き起こすことなく、気管支けいれんを標的に特に効果的です。
生物活性
Bamifylline is a methylxanthine derivative primarily used in the treatment of bronchial asthma and other respiratory conditions characterized by bronchospasm. This compound exhibits a range of biological activities, particularly through its interaction with adenosine receptors, which are crucial in modulating various physiological responses. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.
Pharmacological Profile
This compound is recognized for its selective antagonism of adenosine A1 receptors, which plays a significant role in its therapeutic effects. The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 385.468 g/mol
This compound functions primarily as an adenosine receptor antagonist. It selectively inhibits A1 receptors while having a lesser effect on A2 receptors. This selective activity is crucial for its bronchodilatory effects and its ability to mitigate bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).
Biological Activities
The biological activities of this compound can be summarized as follows:
- Bronchodilation : By blocking adenosine receptors, this compound facilitates bronchodilation, improving airflow in patients with obstructive airway diseases.
- Anti-inflammatory Effects : It has been shown to reduce eosinophilic inflammation in the airways, beneficial for asthma management.
- Histamine Release Modulation : this compound may influence the immunological release of histamine, further aiding in the reduction of bronchoconstriction.
Efficacy in Asthma and COPD
A study involving patients with bronchial asthma demonstrated that this compound significantly improved lung function parameters such as Forced Expiratory Volume (FEV1) and Forced Vital Capacity (FVC). The results indicated a notable reduction in symptoms and an improvement in overall respiratory function.
Study | Population | Treatment Duration | Key Findings |
---|---|---|---|
16 patients with asthma | 12 weeks | Significant improvement in FEV1 (p<0.05) | |
20 patients with COPD | 8 weeks | Reduced eosinophil counts and improved lung function |
Side Effects and Safety Profile
While this compound is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances, headache, and potential cardiovascular effects due to its xanthine structure. Monitoring is advised when used alongside other medications that may interact with its metabolic pathways.
Case Studies
- Case Study on Asthma Management : A patient with severe asthma unresponsive to standard therapies was treated with this compound. The patient exhibited a marked improvement in symptoms after two weeks, with a significant increase in peak expiratory flow rates.
- COPD Patient Response : In another case involving a COPD patient, long-term treatment with this compound resulted in reduced exacerbation rates and improved quality of life metrics over six months.
Comparative Analysis with Other Xanthines
This compound's activity can be compared with other xanthines like theophylline regarding efficacy and side effects:
Compound | Mechanism | Bronchodilation | Anti-inflammatory | Side Effects |
---|---|---|---|---|
This compound | A1 receptor antagonist | Yes | Yes | Mild gastrointestinal |
Theophylline | PDE inhibitor | Yes | Yes | Cardiac arrhythmias |
特性
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYEFBRTFASAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl) | |
Record name | Bamifylline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022642 | |
Record name | Bamifylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-63-9 | |
Record name | Bamifylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2016-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bamifylline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bamifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bamifylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAMIFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTY15D026H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bamifylline, like other methylxanthines such as theophylline and caffeine, acts as a competitive inhibitor of cyclic nucleotide phosphodiesterase V (PDE V). []
A: While this compound inhibits PDE V, it does so less potently than other xanthines. [] Its bronchodilatory effects are likely linked to a complex interplay of mechanisms, including potential anti-inflammatory actions, phosphoinositide 3-kinase inhibition, adenosine receptor antagonism, and modulation of histone deacetylases. []
A: Unlike theophylline and enprofylline, which show cardiostimulant effects, this compound lacks such properties and may even reduce heart rate and contractility in some models. [] This suggests a distinct mechanism influencing calcium movement across cardiac membranes. []
ANone: The molecular formula of this compound is C16H17N5O2, and its molecular weight is 311.34 g/mol.
ANone: The provided research papers primarily focus on this compound's pharmacological properties and analytical methods for its detection and quantification. Information regarding material compatibility and stability under various conditions is not extensively covered.
ANone: this compound is primarily known for its pharmacological activity as a bronchodilator. The provided research papers do not indicate any inherent catalytic properties associated with this compound.
A: Yes, computational approaches like E-pharmacophore modeling and molecular docking have been used to assess this compound's potential as a SARS-CoV-2 main protease inhibitor. [, ] These studies suggest a strong binding affinity to the enzyme active site. [, ]
ANone: The research papers provided do not delve into specific SAR studies exploring the impact of structural modifications on this compound's activity, potency, or selectivity.
A: While specific stability data is limited in the provided research, this compound is formulated into oral tablets and suppositories for clinical use. [, ] Research highlights challenges in achieving consistent bioavailability due to variable absorption. []
ANone: The provided research papers primarily focus on this compound's pharmacological properties, analytical techniques, and a few case reports. Information regarding specific SHE regulations and compliance is not discussed.
A: this compound is rapidly and extensively metabolized, primarily in the liver and kidneys, into various metabolites, including AC-119, which also exhibits pharmacological activity. [, , , ] It is excreted through urine and bile. [] Oral administration leads to variable bioavailability and significant interindividual variability in plasma levels. []
A: No evidence of this compound accumulation in the blood has been found after repeated doses as high as 900 mg administered every eight hours. []
A: The half-life of this compound in plasma ranges from 1.5 to 2 hours, considerably shorter than theophylline's half-life, which exceeds four hours. []
A: Clinical studies indicate this compound improves lung function, reduces symptoms like cough and dyspnea, and enhances exercise capacity in patients with chronic obstructive pulmonary disease (COPD). [, , ] It shows protective and curative effects against bronchospasm induced by allergens, comparable to theophylline. []
A: Case reports suggest this compound can improve symptoms and lung function in individuals with severe asthma who experience difficulties with oral theophylline treatment. [, ]
ANone: The research provided does not delve into specific resistance mechanisms related to this compound.
A: While generally considered safe, this compound may cause adverse effects such as gastric intolerance and skin reactions. [, , ] A fatal case of this compound intoxication has been reported. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。